Molecular structure and properties of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate
Molecular structure and properties of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate
This guide provides an in-depth technical analysis of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate , a polyfunctional
Executive Summary
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate (CAS: 82140-46-3) is a push-pull enaminone characterized by a conjugated system involving an amino group, a double bond, and two electron-withdrawing carbonyl moieties (benzoyl and ethoxycarbonyl).[1][2]
This compound is a critical intermediate in the synthesis of nitrogen heterocycles, particularly substituted pyridines and quinolines via cyclocondensation. Researchers must be acutely aware of the E/Z isomerization dynamics driven by Resonance-Assisted Hydrogen Bonding (RAHB). While the (2E) isomer is often the synthetic target for specific cyclizations, it is thermodynamically less stable than the (2Z) isomer in solution, necessitating precise handling during purification.
Molecular Architecture & Stereochemistry
Configuration Analysis (CIP Priority)
To strictly define the (2E) configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.
-
C2 Position (Central Alkene):
-
C3 Position (Central Alkene):
Resonance-Assisted Hydrogen Bonding (RAHB)
The stability and reactivity of this molecule are governed by an intramolecular hydrogen bond that creates a virtual chelate ring.[2]
-
(2E)-Isomer (Kinetic/Target Form): The
and are cis. The H-bond forms between the amine proton and the benzoyl oxygen .[2] -
(2Z)-Isomer (Thermodynamic Form): The
and are cis. The H-bond forms between the amine proton and the ester oxygen .[2]
Visualization of Tautomeric & Isomeric Forms
The following diagram illustrates the equilibrium and the specific RAHB interactions.
Caption: Isomerization pathway highlighting the stability difference between the 2E (kinetic) and 2Z (thermodynamic) forms driven by H-bond acceptors.
Spectroscopic Characterization
Distinguishing the (2E) isomer from the (2Z) isomer is critical during synthesis.
| Property | (2E)-Isomer (Target) | (2Z)-Isomer (Stable) | Mechanistic Insight |
| The H-bond to the ketone (Benzoyl) in the E-isomer is typically stronger (more deshielded) than to the Ester. | |||
| Doublet (coupling to NH) | Doublet (coupling to NH) | Chemical shift varies based on shielding by the adjacent phenyl ring.[2] | |
| IR: Carbonyl ( | H-bonding reduces the bond order of the accepting carbonyl.[2] | ||
| Melting Point | 82–84 °C | 95–96.5 °C | The Z-isomer packs more efficiently in the crystal lattice.[2] |
Expert Tip: In
Synthesis & Optimization Protocol
Synthetic Pathway
The most robust route to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate involves the condensation of a 1,3-dicarbonyl equivalent with methylamine.[2]
Reaction: Ethyl 2-benzoyl-3-oxobutanoate + Methylamine
Note: Ethyl 2-benzoyl-3-oxobutanoate is generated in situ or prepared via benzoylation of ethyl acetoacetate to avoid decarboxylation.
Step-by-Step Protocol
This protocol emphasizes the isolation of the enaminone while minimizing hydrolysis.[2]
Reagents:
-
Ethyl benzoylacetate (1.0 eq)
-
Methyl orthoacetate (1.2 eq) [Alternative Route A]
-
Preferred Route B: Ethyl 2-benzoyl-3-oxobutanoate (1.0 eq) and Methylamine (2.0 M in THF, 1.1 eq).
Workflow (Route B):
-
Precursor Preparation: Dissolve Ethyl 2-benzoyl-3-oxobutanoate in anhydrous Ethanol (
). -
Amine Addition: Cool the solution to
. Add Methylamine solution dropwise over 20 minutes.-
Why: Exothermic reaction; cooling prevents polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Concentrate the mixture under reduced pressure.
-
Crystallization: Dissolve the residue in minimum hot pentane or hexane/ether mixture.
-
Critical Step: Cooling slowly will favor the thermodynamic (2Z) crystals. To capture the (2E) enriched fraction, rapid precipitation or low-temperature chromatography may be required, though spontaneous isomerization is rapid.
-
Caption: Synthesis workflow for Ethyl 2-benzoyl-3-(methylamino)but-2-enoate highlighting the divergence in isolation for isomeric purity.
Reactivity & Applications
Heterocyclic Cyclization (The Combes-Type Reaction)
The primary utility of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate is as a 1,3-dielectrophile equivalent.[2]
-
Reaction with Hydrazines: Yields pyrazoles.[2]
-
Thermal Cyclization: Under high heat or acid catalysis, the compound can cyclize to form substituted pyridones, although the N-methyl group prevents aromatization to a pyridine unless demethylation occurs.
-
Transamination: The methylamino group can be displaced by arylamines, followed by cyclization to form 3-ethoxycarbonyl-4-methyl-2-phenylquinoline derivatives (modified Conrad-Limpach synthesis).
Pharmacophore Development
The
References
-
Fallon, G. D., Gatehouse, B. M., Pring, A., Rae, I. D., & Weigold, J. A. (1980).[6] The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821–1827.
-
Ljubičić, I., & Vikić-Topić, D. (2020). Using Chou’s 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of Enaminones. Molecules, 25(1).
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
-
PubChem Compound Summary. (2025). Ethyl 2-benzoyl-3-methylbutanoate and related enaminones. National Center for Biotechnology Information.
Sources
- 1. 82140-46-3|EThyl (2e)-2-benzoyl-3-(methylamino)but-2-enoate|BLDPharm [bldpharm.com]
- 2. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine [comptes-rendus.academie-sciences.fr]
- 5. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
